INT Formazan
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Overview
Description
INT Formazan, also known as 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, is a tetrazolium salt that is widely used in biochemical assays. It is known for its ability to produce a red formazan dye upon reduction, which can be quantitatively measured. This property makes it a valuable tool in various scientific fields, including cell biology, where it is used to assess cell viability and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INT Formazan typically involves the reaction of tetrazolium salts with appropriate reducing agents. One common method is the reduction of tetrazolium salts by dehydrogenases and reductases, which results in the formation of intensely colored formazans . The reaction conditions often include the use of specific solvents and pH buffers to ensure complete solubilization and stability of the formazan product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and washing to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
INT Formazan undergoes various types of chemical reactions, including:
Reduction: The reduction of this compound by succinate dehydrogenase produces a red formazan dye.
Oxidation: Oxidation of formazans results in their conversion into colorless tetrazolium salts.
Substitution: Formazanate ligands can undergo ligand exchange reactions, forming complexes with transition metals.
Common Reagents and Conditions
Reducing Agents: Sodium ascorbate, succinate dehydrogenase.
Oxidizing Agents: Mercuric oxide, nitric acid, potassium permanganate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), buffered with ammonia buffer.
Major Products
Red Formazan Dye: Produced by the reduction of this compound.
Colorless Tetrazolium Salts: Formed by the oxidation of formazans.
Scientific Research Applications
INT Formazan has a wide range of scientific research applications, including:
Cell Biology: Used to assess cell viability and metabolic activity through colorimetric assays.
Biochemistry: Employed in redox assays to measure enzyme activity.
Medicine: Utilized in diagnostic tests to evaluate cellular responses to various treatments.
Industry: Applied in the development of dyes and pigments due to its intense color properties.
Mechanism of Action
The mechanism of action of INT Formazan involves its reduction by cellular dehydrogenases and reductases, leading to the formation of a colored formazan product. This reduction process is often coupled with the activity of specific enzymes, such as succinate dehydrogenase, which transfers electrons to the tetrazolium salt, resulting in the formation of the red formazan dye . The molecular targets and pathways involved in this process include the electron transport chain and various redox-active enzymes .
Comparison with Similar Compounds
INT Formazan is similar to other tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). this compound is unique in its ability to produce a red formazan dye, whereas MTT and XTT produce purple and orange formazan products, respectively . This difference in color makes this compound particularly useful in specific assays where a distinct color change is required .
List of Similar Compounds
Properties
CAS No. |
136196-46-8 |
---|---|
Molecular Formula |
C19H14IN5O2 |
Molecular Weight |
471.25123 |
IUPAC Name |
N'-(4-iodoanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14IN5O2/c20-15-6-8-16(9-7-15)21-23-19(14-4-2-1-3-5-14)24-22-17-10-12-18(13-11-17)25(26)27/h1-13,21H/b23-19-,24-22? |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)I)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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